Product packaging for Tamoxifen(Cat. No.:CAS No. 54965-24-1)

Tamoxifen

Cat. No.: B001152
CAS No.: 54965-24-1
M. Wt: 371.5 g/mol
InChI Key: NKANXQFJJICGDU-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tamoxifen citrate is a non-steroidal, selective estrogen receptor modulator (SERM) that has been a cornerstone in endocrine research for decades . As a research tool, it is invaluable for investigating hormone-responsive pathways, particularly in the context of breast cancer, due to its ability to competitively antagonize estrogen receptor (ER) signaling in breast tissue . Its mechanism is tissue-specific, functioning as an ER antagonist in the breast while exhibiting partial agonist effects in bone, which makes it a critical compound for studying the complex nuances of ER biology and for exploring therapeutic strategies for conditions like osteoporosis . Beyond its primary application in oncology research, this compound citrate is used in scientific studies to understand and model a wide range of biological processes. These include, but are not limited to, gynecomastia, infertility, McCune-Albright syndrome, and angiogenesis . The compound is metabolized in the liver primarily by cytochrome P450 enzymes, including CYP2D6 and CYP3A4, to active metabolites such as N-desmethylthis compound and endoxifen, making it also relevant for pharmacological and drug metabolism studies . Researchers utilize this compound citrate in various in vitro and in vivo models to dissect the pathways of hormone action, drug resistance, and to evaluate novel formulations like self-nanoemulsifying drug delivery systems (SNEDDS) designed to enhance bioavailability and efficacy . This product is supplied for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29NO B001152 Tamoxifen CAS No. 54965-24-1

Properties

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine
Source PubChem
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InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

NKANXQFJJICGDU-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54965-24-1 (citrate)
Record name Tamoxifen [INN:BAN]
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DSSTOX Substance ID

DTXSID1034187
Record name Tamoxifen
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Molecular Weight

371.5 g/mol
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Physical Description

Solid
Record name Tamoxifen
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Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4), 1.02e-03 g/L
Record name SID56323502
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4
Record name Tamoxifen
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Color/Form

Crystals from petroleum ether.

CAS No.

10540-29-1
Record name Tamoxifen
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Melting Point

96-98 °C, MP: 72-74 °C from methanol. /Cis-Form base/, MP: 126-128 °C; C32-H37-N-08; ICI-47699 /Cis-Form citrate/, 97 °C
Record name Tamoxifen
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Molecular and Cellular Mechanisms of Action of Tamoxifen Citrate

Estrogen Receptor-Mediated Antagonism

The predominant mechanism of action of tamoxifen (B1202) is its ability to antagonize the effects of estrogen by interacting with estrogen receptors. This is particularly relevant in tissues where estrogen promotes cellular proliferation.

Competitive Binding to Estrogen Receptors (ERα/ESR1)

This compound acts as a competitive antagonist of estrogen at the estrogen receptor alpha (ERα), also known as Estrogen Receptor 1 (ESR1). It competes with the endogenous estrogen, estradiol, for the same binding site on the ERα. wikipedia.orgyoutube.com While this compound itself has a lower binding affinity for ERα compared to estradiol, its active metabolite, 4-hydroxythis compound (B85900), exhibits a significantly higher affinity, comparable to or even exceeding that of estradiol. nih.gov Another active metabolite, endoxifen (B1662132), also demonstrates high affinity for the estrogen receptor. wikipedia.org This competitive binding prevents estrogen from docking with its receptor, thereby inhibiting the downstream signaling cascades that are normally initiated by estrogen. wikipedia.orgyoutube.com

Table 1: Comparative Binding Affinities for Estrogen Receptor α (ERα)

Compound Relative Affinity Compared to Estradiol
Estradiol 100%
This compound ~7% wikipedia.org
4-hydroxythis compound ~25-50 times higher than this compound nih.gov

Recruitment of Co-repressors and Inhibition of Gene Transcription

Upon binding to ERα, this compound induces a conformational change in the receptor that is distinct from the change induced by estradiol. This altered conformation facilitates the recruitment of transcriptional co-repressor proteins, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid-hormone Receptors (SMRT), to the receptor-DNA complex. wikipedia.orgnih.govnih.gov The recruitment of these co-repressor complexes, which often include histone deacetylases (HDACs), leads to chromatin condensation and repression of gene transcription. nih.govnih.gov This active repression of gene expression is a key component of this compound's antagonistic effects. The presence and relative abundance of co-repressors versus co-activators can influence the cellular response to this compound.

Regulation of Estrogen-Responsive Genes

By competitively binding to ERα and recruiting co-repressors, this compound modulates the expression of various estrogen-responsive genes. This regulation is tissue-specific, leading to antagonistic effects in some tissues and partial agonistic effects in others.

In breast tissue, this compound generally acts as an antagonist, leading to the downregulation of genes that promote cell proliferation and survival. For instance, the expression of the progesterone (B1679170) receptor (PR) and the pS2 gene, both of which are classic estrogen-inducible genes, can be reduced by this compound treatment. nih.govnih.gov

The interaction with other signaling pathways also plays a role. For example, the protein PAX2 has been identified as a crucial mediator for the this compound-ER complex to suppress the expression of the pro-proliferative protein ERBB2. nih.govnih.gov

Table 2: Examples of Estrogen-Responsive Genes Regulated by this compound

Gene Effect of this compound in Breast Tissue Implication
Progesterone Receptor (PR) Downregulation nih.gov Inhibition of estrogen-driven proliferation
pS2 (TFF1) Downregulation nih.govnih.gov Indicator of ER pathway inhibition
Transforming Growth Factor-β (TGF-β) Upregulation Inhibition of tumor cell growth
Insulin-like Growth Factor 1 (IGF-1) Downregulation nih.govmcgill.cabohrium.comnih.govresearchgate.net Reduction of mitogenic signaling
ERBB2 (HER2) Repression (mediated by PAX2) nih.govnih.gov Inhibition of a key growth factor receptor pathway

Estrogen Receptor-Independent Effects

In addition to its well-characterized ER-mediated actions, this compound can also exert cellular effects through mechanisms that are independent of the estrogen receptor. These effects often become apparent at higher concentrations of the drug.

Inhibition of Protein Kinase C (PKC)

This compound has been shown to be a direct inhibitor of protein kinase C (PKC), a family of enzymes involved in various signal transduction pathways that regulate cell growth, differentiation, and apoptosis. nih.govsci-hub.catresearchgate.net This inhibition is not dependent on the presence of estrogen receptors. The IC50 value for this compound's inhibition of PKC has been reported to be in the micromolar range, with specific values varying depending on the experimental conditions and the specific PKC isoform. For example, an IC50 of approximately 6.1 µM has been observed for the inhibition of PMA-stimulated neutrophil chemiluminescence, a PKC-dependent process. nih.gov Another study reported IC50 values of approximately 15 µM for the inhibition of particulate-associated PKC activity in glioblastoma cell lines. nih.gov This inhibition of PKC can contribute to the anti-proliferative effects of this compound in both ER-positive and ER-negative cells.

Modulation of Intracellular Calcium Ion Concentrations

This compound can modulate intracellular calcium ion (Ca2+) concentrations, an effect that is also independent of its interaction with estrogen receptors. nih.govmdpi.com Research has demonstrated that this compound can induce an increase in intracellular calcium levels in various cell types, including breast cancer cells and glioma cells. nih.govspandidos-publications.com This effect is thought to be mediated, at least in part, by the influx of extracellular calcium through plasma membrane calcium channels. spandidos-publications.com The elevation of intracellular calcium can, in turn, trigger a variety of cellular responses, including the activation of certain signaling pathways and, in some cases, the induction of apoptosis. For instance, this compound has been shown to potentiate agonist-induced calcium elevations and increase the spatial expansion of calcium waves by 30-150%. nih.govaacrjournals.org This modulation of calcium signaling represents another facet of this compound's complex pharmacological profile. However, some studies have also shown that vitamin E can abolish the this compound-stimulated increase in intracellular Ca2+. aacrjournals.org

Binding and Activation of G-Protein Coupled Estrogen Receptor (GPER)

Beyond its well-documented interaction with nuclear estrogen receptors, this compound also engages with the G-protein coupled estrogen receptor (GPER), a membrane-bound receptor. researchgate.netmdpi.com This interaction triggers a cascade of rapid, non-genomic signaling events. nih.gov this compound and its active metabolite, 4-hydroxythis compound (4OH-tamoxifen), act as agonists for GPER. nih.govwikipedia.org This binding can lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. nih.gov

The activation of GPER by this compound can initiate downstream signaling through various pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. mdpi.comnih.gov In some cellular contexts, GPER activation by this compound has been shown to stimulate the proliferation of cancer-associated fibroblasts, potentially promoting tumor progression. mdpi.com Furthermore, the GPER/EGFR signaling axis plays a role in mediating the expression of genes that regulate the cell cycle. nih.gov In this compound-resistant breast cancer cells, the translocation of GPER to the plasma membrane is a key factor in the crosstalk between GPER and the epidermal growth factor receptor (EGFR). spandidos-publications.com

The agonistic activity of this compound at GPER can also lead to the transactivation of the EGFR. nih.gov This occurs through the shedding of heparin-binding EGF-like growth factor (HB-EGF). nih.gov This intricate crosstalk highlights the complexity of this compound's actions, where its effects are not solely dictated by its interaction with nuclear estrogen receptors but also by its engagement with membrane-initiated signaling pathways.

Interaction with Growth Factor Signaling Pathways

This compound's efficacy and the development of resistance are intricately linked to its crosstalk with various growth factor signaling pathways. This interaction is a critical determinant of cellular response to the drug.

A significant body of research points to the interplay between this compound and the human epidermal growth factor receptor (HER) family, particularly EGFR (HER1) and HER2/neu. nih.govnih.gov In certain breast cancer cells, especially those overexpressing HER2, this compound can paradoxically act as an agonist, promoting cell proliferation. nih.gov This effect is mediated by the activation of EGFR/HER2 signaling, which in turn activates downstream pathways like MAPK and AKT. nih.gov This crosstalk can lead to the phosphorylation and functional activation of the estrogen receptor (ER) itself, contributing to this compound resistance. nih.gov The interplay is complex, as evidenced by findings that in some models, HER2 signaling can confer resistance to this compound by inhibiting its apoptotic effects. nih.gov

The insulin-like growth factor (IGF) signaling pathway is another crucial arena for this compound's activity. This compound has been shown to modulate the components of the IGF system. nih.gov Studies have indicated that this compound can initially reduce the levels of IGF-1. nih.govbohrium.com Furthermore, this compound treatment has been associated with an increase in the concentrations of IGF binding proteins, specifically IGF-BP1 and IGF-BP3. nih.govbohrium.com This alteration in the IGF axis may contribute to the therapeutic effects of this compound. nih.gov However, the long-term effects of this compound on IGF-1 levels can be variable. nih.gov In the context of this compound resistance, increased sensitivity to the proliferative effects of IGF-I/II has been observed in resistant cell lines. oup.com

The transforming growth factor-beta (TGF-β) signaling pathway, which has a dual role in cancer, is also influenced by this compound. nih.gov this compound can stimulate the production of TGF-β1 while suppressing the production of transforming growth factor-alpha (TGF-α). nih.gov In some in vivo models, this compound treatment has been shown to induce extracellular TGF-β1. researchgate.net Other studies have demonstrated that this compound can decrease the levels of extracellular TGF-β1 secreted by breast cancer cells through a post-translational regulation involving matrix metalloproteinase activity. nih.gov The complex interaction between this compound and the TGF-β pathway is a key area of investigation in understanding its mechanisms of action and resistance. nih.gov

Growth Factor PathwayKey Interactions with this compoundReference
EGFR/HER2 This compound can activate EGFR/HER2 signaling, leading to downstream activation of MAPK and AKT pathways and contributing to resistance. nih.govnih.gov
IGF This compound can initially decrease IGF-1 levels and increase IGF binding proteins (IGF-BP1, IGF-BP3). nih.govbohrium.com
TGF-β This compound can modulate TGF-β signaling, with reports of both increased and decreased TGF-β1 levels depending on the context. nih.govnih.govresearchgate.netnih.gov

Induction of Cellular Apoptosis and Cell Cycle Arrest

A fundamental aspect of this compound's anti-cancer activity is its ability to induce programmed cell death (apoptosis) and to halt the progression of the cell cycle. nih.govspandidos-publications.comnih.govnih.gov These processes are critical for inhibiting tumor growth.

This compound has been demonstrated to induce apoptosis in various cancer cell lines. nih.govnih.govosti.gov This process is characterized by morphological changes such as cellular and nuclear shrinkage and DNA condensation. nih.gov The induction of apoptosis by this compound is a key mechanism underlying its therapeutic efficacy. osti.govaacrjournals.org Studies have shown that this compound can trigger apoptosis in both estrogen receptor-positive and -negative breast cancer cells, suggesting that its pro-apoptotic effects are not solely dependent on ER antagonism. nih.gov

In conjunction with apoptosis, this compound is a potent inducer of cell cycle arrest. nih.govspandidos-publications.comresearchgate.net It primarily causes cells to accumulate in the G0/G1 phases of the cell cycle, effectively preventing them from entering the DNA synthesis (S) phase. wikipedia.orgnih.govspandidos-publications.comnih.gov This cytostatic effect is a hallmark of this compound's action and contributes significantly to its ability to control cancer cell proliferation. wikipedia.org

Activation of Caspase Proteases

The execution of apoptosis is largely mediated by a family of cysteine proteases known as caspases. This compound treatment has been shown to activate these critical enzymes. nih.govaacrjournals.org Specifically, this compound induces the activity of caspase-3, a key executioner caspase, in both ER-positive and ER-negative breast cancer cells. nih.govaacrjournals.orgnih.gov The activation of caspase-3 precedes the morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation. nih.gov

Research has also implicated the activation of initiator caspases, such as caspase-8 and caspase-9, in this compound-induced apoptosis. aacrjournals.org The activation of caspase-9 suggests the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov The release of cytochrome c from the mitochondria is a critical event that leads to the activation of caspase-9. nih.gov Furthermore, studies have demonstrated that inhibiting caspase activity can block this compound-induced apoptosis, confirming the essential role of these proteases in the cell death process initiated by the drug. nih.gov

Cell Cycle Arrest in G0/G1 Phase

The ability of this compound to halt cell proliferation is predominantly achieved by inducing a block in the G0/G1 phase of the cell cycle. nih.govspandidos-publications.comresearchgate.net Flow cytometry analysis of this compound-treated cells consistently shows an increased proportion of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases. spandidos-publications.comnih.gov This arrest prevents cancer cells from replicating their DNA and dividing. wikipedia.org

Cell Cycle PhaseEffect of this compoundReference
G0/G1 Induction of arrest, leading to an accumulation of cells in this phase. wikipedia.orgnih.govspandidos-publications.comresearchgate.netnih.gov
S Decrease in the proportion of cells in this phase. spandidos-publications.com
G2/M Some studies report an increase in cells arrested in this phase. spandidos-publications.comnih.gov

Modulation of Growth Factors (e.g., TGFα, TGFβ1, IGF-1)

This compound's influence extends to the modulation of various growth factors that play critical roles in tumor biology. As previously mentioned, this compound can suppress the production of TGFα, a potent mitogen, while stimulating the production of TGFβ1, which can have growth-inhibitory effects on epithelial cells. nih.govresearchgate.net This differential regulation of TGF isoforms is a significant aspect of this compound's mechanism of action. nih.gov Research has shown that this compound treatment can lead to a decrease in extracellular TGF-β1 levels in breast cancer cells, a process that may involve the activity of matrix metalloproteinases. nih.gov

The IGF signaling pathway is also a target of this compound. Studies have reported that this compound can initially lead to a reduction in circulating IGF-1 levels. nih.gov This effect on a key growth and survival factor may contribute to the anti-proliferative actions of the drug. However, the long-term impact on IGF-1 concentrations can be more complex. nih.gov

Role of TP53 and MAPK Signaling Pathways in Apoptosis Induction

The tumor suppressor protein p53, encoded by the TP53 gene, is a critical regulator of apoptosis and cell cycle arrest in response to cellular stress. The status of p53 can influence the cellular response to this compound. drugbank.com In some cancer cell lines, this compound has been shown to induce apoptosis through a mechanism that involves the upregulation of p53 expression. nih.govosti.gov The activation of the p53 pathway can lead to the transcriptional upregulation of pro-apoptotic genes. nih.govnih.gov

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also intricately involved in this compound-induced apoptosis. nih.govfrontiersin.org this compound can stimulate the c-Jun NH2-terminal kinase (JNK) pathway, a component of the MAPK signaling cascade, and this activation is linked to the induction of apoptosis. nih.gov Furthermore, studies have shown that the apoptotic effects of this compound can be mediated through the activation of both the Tp53 and MAPK signaling pathways. nih.govfrontiersin.org The crosstalk between these pathways is crucial in determining the ultimate fate of the cell in response to this compound treatment.

Metabolism and Pharmacogenomics of Tamoxifen Citrate

Metabolic Pathways and Active Metabolites

Tamoxifen (B1202) undergoes extensive metabolism primarily in the liver, facilitated by a series of enzymatic reactions. tandfonline.com This biotransformation results in the formation of several metabolites, some of which exhibit significantly greater antiestrogenic potency than the parent compound. nih.govnih.gov The metabolism of this compound predominantly follows two main pathways: 4-hydroxylation and N-demethylation. nih.gov

N-Demethylation and 4-Hydroxylation Pathways

The two principal metabolic routes for this compound are N-demethylation and 4-hydroxylation. nih.gov The N-demethylation pathway, primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5, accounts for approximately 92% of this compound's metabolism. nih.gov This process leads to the formation of N-desmethylthis compound. nih.gov

The 4-hydroxylation pathway, although contributing to a lesser extent (around 7%), is crucial as it produces the highly potent metabolite 4-hydroxythis compound (B85900). nih.govwikipedia.org This reaction is mainly carried out by the enzyme CYP2D6. researchgate.net

Formation of Endoxifen (B1662132) and 4-Hydroxy-Tamoxifen

Two key active metabolites of this compound are 4-hydroxythis compound (4-OHT) and endoxifen (N-desmethyl-4-hydroxythis compound). nih.gov These metabolites have an affinity for the estrogen receptor that is 30 to 100 times greater than that of this compound itself. nih.govwikipedia.org

4-hydroxythis compound (4-OHT) is formed through the direct 4-hydroxylation of this compound.

Endoxifen is now considered the most clinically relevant metabolite due to its significantly higher plasma concentrations compared to 4-OHT. wikipedia.org Its formation is more complex, occurring via two main routes:

The hydroxylation of N-desmethylthis compound, a product of the N-demethylation pathway, by CYP2D6. nih.gov

The demethylation of 4-hydroxythis compound by CYP3A4. nih.gov

Endoxifen's formation is predominantly reliant on the enzymatic activity of CYP2D6. pharmgkb.orgnih.gov Studies have shown that endoxifen and 4-OHT have comparable antiestrogenic potencies. wikipedia.orgacs.org

Role of Cytochrome P450 (CYP) Isoforms (e.g., CYP2C9, CYP2D6, CYP3A4)

Several cytochrome P450 enzymes are involved in the metabolic activation of this compound. nih.govnih.gov

CYP2D6 is a key enzyme in this compound metabolism. nih.gov It is the primary catalyst for the conversion of this compound to 4-hydroxythis compound and, more importantly, for the hydroxylation of N-desmethylthis compound to form endoxifen. researchgate.netnih.govnih.gov

CYP3A4 , along with CYP3A5, is the main enzyme responsible for the N-demethylation of this compound to N-desmethylthis compound. nih.govnih.gov CYP3A4 also contributes to the formation of endoxifen from 4-hydroxythis compound. nih.gov

CYP2C9 and CYP2C19 are also involved in this compound metabolism, although their roles are considered minor compared to CYP2D6 and CYP3A4. nih.govuqu.edu.sa They contribute to the formation of both 4-hydroxythis compound and endoxifen. nih.gov

The interplay between these enzymes is complex and can be influenced by various factors, including co-administered medications that may inhibit or induce their activity. nih.gov

Phase II Metabolism: Glucuronidation and Sulfation

Following Phase I metabolism (oxidation, hydroxylation, and demethylation), this compound and its active metabolites undergo Phase II conjugation reactions. nih.gov These reactions, primarily glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body. nih.govnih.gov

Glucuronidation , catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is the more prominent Phase II pathway for this compound metabolites. nih.gov

Sulfation , mediated by sulfotransferase (SULT) enzymes, particularly SULT1A1, also plays a role in the inactivation and elimination of this compound metabolites. nih.govnih.gov

Pharmacogenomic Influences on this compound Citrate (B86180) Efficacy

Pharmacogenomics studies how an individual's genetic variations affect their response to drugs. cancernetwork.com In the context of this compound, genetic polymorphisms in the genes encoding metabolic enzymes, particularly CYP2D6, can significantly impact the drug's efficacy. uqu.edu.sanumberanalytics.com

Genetic Variations in CYP2D6 and Endoxifen Formation

The CYP2D6 gene is highly polymorphic, with over 100 identified alleles. nih.gov These variations can lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes:

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles, leading to a lack of enzyme activity.

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity. nih.gov

Extensive (Normal) Metabolizers (EMs): Individuals with two fully functional alleles.

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, leading to increased enzyme activity. nih.gov

The CYP2D6 metabolizer status is a critical determinant of endoxifen concentrations in the plasma. nih.gov Patients who are poor or intermediate metabolizers have significantly lower plasma endoxifen levels compared to extensive metabolizers. nih.govnih.gov This is because the formation of endoxifen is heavily dependent on the catalytic activity of the CYP2D6 enzyme. pharmgkb.org

Research has shown that low endoxifen concentrations, resulting from reduced CYP2D6 activity, are associated with a higher risk of breast cancer recurrence in patients treated with this compound. nih.govnih.gov Consequently, CYP2D6 genotyping has been proposed as a tool to predict a patient's potential benefit from this compound therapy and to guide treatment decisions. nih.govnih.gov

Data Tables

Table 1: Key Enzymes and Metabolites in this compound Metabolism

Parent Compound Primary Metabolic Pathways Key Enzymes Major Active Metabolites
This compound N-demethylation CYP3A4, CYP3A5 N-desmethylthis compound
4-hydroxylation CYP2D6, CYP2C9 4-hydroxythis compound
N-desmethylthis compound 4-hydroxylation CYP2D6 Endoxifen

Table 2: CYP2D6 Phenotypes and Their Impact on this compound Metabolism

Phenotype Genotype Example CYP2D6 Enzyme Activity Impact on Endoxifen Levels
Poor Metabolizer (PM) Two non-functional alleles (e.g., 4/4) Absent Significantly Reduced
Intermediate Metabolizer (IM) One reduced and one non-functional allele (e.g., 4/41) Reduced Reduced
Extensive (Normal) Metabolizer (EM) Two functional alleles (e.g., 1/1) Normal Normal

Impact of Other Polymorphic Enzymes (UGTs, SULTs, FMOs)

While Cytochrome P450 enzymes, particularly CYP2D6, are central to the bioactivation of this compound, other enzymatic pathways also play a crucial role in its complex metabolism. These include Phase II conjugation enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), as well as flavin-containing monooxygenase (FMO) enzymes. nih.gov These enzymes are primarily involved in the inactivation and subsequent excretion of this compound and its metabolites. nih.gov

Clinical Implications of Genotype-Phenotype Associations

The genetic variations within the CYP2D6 gene, which determine an individual's metabolizer status, have significant clinical implications for this compound therapy. nih.govuqu.edu.sa Patients are often categorized into phenotypes based on their genotype: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs, considered normal), and ultra-rapid metabolizers (UMs). uqu.edu.sa

Mechanistic and clinical evidence suggests that individuals with reduced CYP2D6 activity, such as poor and intermediate metabolizers, have lower plasma concentrations of the active metabolite endoxifen. nih.govuqu.edu.sa This reduction in active metabolite levels has been associated in numerous studies with a higher risk of breast cancer recurrence. nih.govnih.gov For example, one study found that CYP2D6*4 heterozygotes (a variant leading to reduced function) had a 76% greater risk of all-cause mortality compared to non-carriers. nih.gov Conversely, extensive metabolizers are expected to derive the maximum benefit from this compound treatment. nih.gov

These associations have led to a debate regarding the implementation of routine CYP2D6 genotyping prior to initiating this compound therapy. nih.govmdpi.com Proponents argue that testing could help personalize endocrine treatment, potentially guiding clinicians to consider alternative therapies for patients identified as poor metabolizers to ensure they receive effective treatment. uqu.edu.sa However, conflicting results from various studies have made the clinical implementation of routine testing controversial, with different healthcare bodies offering varying recommendations. uqu.edu.sanih.govmdpi.com While some studies strongly support the link between CYP2D6 genotype and clinical outcomes, others have not found a significant association, contributing to the ongoing debate. nih.govmdpi.com

Drug-Drug Interactions and Metabolic Considerations

The efficacy of this compound can be significantly altered by co-administered drugs that affect its complex metabolic pathways. nih.gov Since this compound is a prodrug requiring enzymatic activation, interactions that inhibit or induce key metabolizing enzymes can change the concentration of its active metabolites, particularly endoxifen, thereby potentially compromising its therapeutic effect. nih.govnih.gov

Inhibitors and Inducers of Cytochrome P450 Enzymes

The activity of cytochrome P450 enzymes, especially CYP2D6 and CYP3A4, is critical for this compound metabolism and can be modulated by other medications. nih.govmybcteam.com

Inhibitors: Drugs that inhibit CYP2D6 can block the conversion of this compound into endoxifen, reducing its efficacy. nih.govnih.gov This is a significant concern with certain selective serotonin (B10506) reuptake inhibitors (SSRIs) often prescribed to manage hot flashes, a common side effect of this compound. nih.govresearchgate.net

Potent CYP2D6 inhibitors , such as paroxetine (B1678475) and fluoxetine, have been shown to substantially decrease endoxifen levels. nih.govwikipedia.org One study noted a 67% to 91% increased risk of death from breast cancer when paroxetine was co-administered with this compound. wikipedia.org

Weak CYP2D6 inhibitors have also been associated with an increased risk of breast cancer mortality. nih.gov

Other medications that can inhibit CYP2D6 include certain heart medications, antipsychotics, and tricyclic antidepressants. mybcteam.com

Inducers: Enzyme inducers can accelerate the metabolism of this compound and its metabolites, potentially lowering their plasma concentrations and reducing efficacy. nih.govdrugs.com

Potent CYP3A4 inducers , such as rifampin, have been shown to dramatically decrease the systemic exposure of this compound by as much as 86%. drugs.com Phenytoin has also been observed to lower plasma this compound concentrations. drugs.com

Enzyme inducers may affect multiple pathways, including Phase II enzymes and transporters, making their interactions particularly complex and potentially more dangerous than those of CYP2D6 inhibitors alone. nih.gov

Caution is advised when this compound is prescribed with CYP450 inducers, and therapeutic drug monitoring may be considered to optimize treatment. drugs.com

Interactive Table: Examples of CYP P450 Inhibitors and Inducers Affecting this compound Metabolism

DrugClassEnzyme(s) AffectedPotential Impact on this compound Therapy
Paroxetine Antidepressant (SSRI)CYP2D6 (Potent Inhibitor)Decreased endoxifen levels, reduced efficacy. nih.govwikipedia.org
Fluoxetine Antidepressant (SSRI)CYP2D6 (Potent Inhibitor)Decreased endoxifen levels, reduced efficacy. nih.govwikipedia.org
Rifampin AntibioticCYP3A4 (Potent Inducer)Decreased plasma concentrations of this compound. mybcteam.comdrugs.com
Phenytoin AnticonvulsantCYP3A4 (Inducer)Decreased plasma concentrations of this compound. drugs.com
Bupropion AntidepressantCYP2D6 (Inhibitor)Potential to decrease endoxifen levels. researchgate.net
Amiodarone AntiarrhythmicCYP2C8/9 (Inhibitor)Potential for interaction. mybcteam.comcancer.gov
Carbamazepine AnticonvulsantCYP2C8/9 (Inducer)Potential for interaction. cancer.gov

Interactions with Other Antineoplastic Agents

This compound's effectiveness can also be influenced by interactions with other drugs used in cancer treatment.

Aromatase Inhibitors: Co-administration of this compound with certain aromatase inhibitors is generally not recommended. This compound can significantly reduce the plasma concentrations of letrozole (B1683767) and make anastrozole (B1683761) less effective. mybcteam.comwikipedia.orgdrugs.com Clinical studies have not demonstrated a benefit from combining these therapies. mybcteam.com

Aminoglutethimide: This agent, which also inhibits aromatase, has been reported to induce the metabolism of this compound, significantly reducing the serum concentrations of this compound and its major metabolites. wikipedia.orgdrugs.com

Bexarotene: Co-administration of this antineoplastic agent resulted in a 35% decrease in the plasma concentrations of this compound. drugs.com

These interactions underscore the importance of a careful review of all concomitant medications in patients undergoing this compound therapy to avoid compromising treatment outcomes.

Mechanisms of Tamoxifen Citrate Resistance

Estrogen Receptor-Independent Resistance Mechanisms

These resistance pathways operate independently of ERα status and often involve the activation of alternative signaling cascades that can drive cell proliferation and survival even when the ER pathway is blocked. medicaljournalssweden.se

A significant mechanism of tamoxifen (B1202) resistance involves the activation of signaling pathways driven by receptor tyrosine kinases (RTKs), such as the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR). nih.govmedicaljournalssweden.se There is compelling evidence that increased growth factor signaling contributes to resistance. aacrjournals.org Overexpression of HER2 or EGFR in ER-positive breast cancer is associated with a reduced response to this compound. biomolther.orgspandidos-publications.com

This resistance can be mediated through several mechanisms:

Crosstalk with ER: HER2 and EGFR pathways can engage in "crosstalk" with the ER signaling pathway. aacrjournals.org This interaction can lead to the phosphorylation and ligand-independent activation of ERα or its co-regulators, thereby undermining this compound's inhibitory effect. nih.gov

Downregulation of ER: Overactivity of HER2 and its downstream pathways can contribute to the downregulation of ERα protein levels, leading to endocrine resistance. biomolther.orgnih.gov

Driving Proliferation: These pathways can stimulate downstream signaling cascades, such as the MAPK pathway, that directly promote cell proliferation and survival, bypassing the need for estrogen-driven growth. spandidos-publications.comeur.nl In some models of acquired resistance, tumors exhibit elevated levels of EGFR and activation of its downstream signaling. aacrjournals.org

The ER–c-Src–HER2 complex has been identified as playing a vital role in this compound resistance. frontiersin.org

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a well-established mechanism of resistance to this compound. nih.govfrontiersin.org This pathway can be activated by RTKs like IGF-1R, HER2, and EGFR, or through mutations in key pathway components, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN. nih.goveur.nl

Activation of the PI3K/AKT/mTOR pathway can confer this compound resistance by:

Phosphorylating and activating ERα: AKT can directly phosphorylate ERα, leading to its activation in the absence of estrogen, thereby rendering this compound ineffective. nih.gov

Promoting cell survival and proliferation: The pathway promotes cell survival by inhibiting apoptosis and stimulates cell cycle progression, overriding the growth-inhibitory effects of this compound. nih.govfrontiersin.org For example, the presence of the transcription factor δEF1, which confers this compound resistance, can be upregulated via the PI3K pathway. nih.govplos.org

Dysregulation of Cell Cycle Regulators (e.g., Cyclin D1, Cyclin E)

A critical mechanism underlying the development of resistance to this compound citrate (B86180) involves the dysregulation of key cell cycle regulators. Normally, this compound exerts its anti-cancer effects by arresting cells in the G1 phase of the cell cycle. However, in resistant tumors, this control is lost, often due to alterations in proteins that drive cell cycle progression, most notably Cyclin D1.

Cyclin D1 is a crucial mediator of estrogen-dependent proliferation, and its expression is necessary for the proliferation of this compound-resistant cells. nih.gov Studies have demonstrated that in models of acquired this compound resistance, the drug paradoxically promotes the cell cycle progression of resistant cells. nih.gov Down-regulation of Cyclin D1 using small interfering RNA (siRNA) has been shown to block the basal growth of this compound-resistant cells and prevent the proliferation induced by 4-hydroxythis compound (B85900) (OHT), the active metabolite of this compound. nih.gov This indicates that Cyclin D1 is essential for the growth of these resistant cells. nih.gov

Furthermore, overexpression of Cyclin D1 has been identified as a negative predictive factor for this compound response in postmenopausal breast cancer patients. nih.gov In a study of highly estrogen receptor-alpha (ERα) positive tumors, patients with tumors overexpressing Cyclin D1 did not show a survival benefit from this compound treatment, unlike those with low to moderate Cyclin D1 levels. nih.gov This suggests that high levels of Cyclin D1 can confer resistance to this compound therapy despite the presence of its target, ERα. nih.gov The proposed mechanisms for this effect include Cyclin D1 directly interacting with the ERα complex or sequestering cyclin-dependent kinase (CDK) inhibitors, thereby disrupting G1/S phase control. nih.gov While gene amplification of the CCND1 gene (which codes for Cyclin D1) is associated with a poorer prognosis, it has not been found to have a significant interaction with this compound efficacy, suggesting that protein overexpression is a more direct link to resistance. jmu.edu Therapeutic strategies aimed at inhibiting the expression or function of Cyclin D1 may therefore be valuable in overcoming or preventing the development of this compound-resistant tumors. nih.gov

Cell Cycle Regulator Role in this compound Resistance Key Research Findings
Cyclin D1 Essential for the proliferation of this compound-resistant cells. nih.gov Overexpression is linked to a lack of response to this compound treatment. nih.govDown-regulation of Cyclin D1 inhibits the growth of resistant cells. nih.gov Patients with tumors overexpressing Cyclin D1 show no survival benefit from this compound. nih.gov
Cyclin E Drives the G1/S phase transition, and its dysregulation can bypass this compound-induced cell cycle arrest.Alterations in Cyclin E can contribute to endocrine resistance by promoting uncontrolled cell cycle progression.

Role of Autophagy in Drug Resistance

Autophagy, a cellular process involving the degradation of damaged organelles and misfolded proteins via lysosomes, has emerged as a pivotal mechanism in this compound citrate resistance. nih.govtandfonline.com While it is a normal homeostatic process, in established cancer cells, autophagy can act as a pro-survival mechanism, counteracting the stress induced by anticancer drugs and thereby promoting resistance. oncotarget.commdpi.com

Autophagic Flux and Lysosomal Integrity

This compound treatment itself can trigger autophagy and impact the lysosomal compartment in breast cancer cells. nih.govnih.gov In sensitive cells, this can contribute to the drug's anticancer activity by affecting lysosome integrity. nih.gov However, cells that develop resistance to this compound exhibit a higher basal autophagic flux. nih.govnih.govciteab.com This enhanced autophagic activity allows the resistant cells to more efficiently dispose of this compound-damaged lysosomes, a process known as lysophagy. nih.govnih.gov

Chronically exposing MCF-7 breast cancer cells to this compound results in a resistant cell line (MCF7-TamR) that displays an increased autophagic flux and a greater resistance to this compound-induced lysosomal membrane permeabilization (LMP). nih.gov This suggests a direct correlation between high autophagic flux and the maintenance of lysosomal integrity in the face of this compound treatment. nih.gov The process is linked to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy genes, which is found to be overexpressed and located in the nucleus in this compound-resistant cells. mdpi.com

Survival Mechanism in this compound-Resistant Cells

The elevated autophagy in resistant cells serves as a critical survival mechanism. oncotarget.com By clearing away damaged components and recycling nutrients, autophagy helps resistant cells withstand the cytotoxic effects of this compound. tandfonline.com This protective role is so significant that inhibiting autophagy can re-sensitize resistant cells to the drug. tandfonline.comnih.gov

Several studies have confirmed this pro-survival role. For instance, silencing essential autophagy genes like ATG5, ATG7, or BECN1 (which encodes Beclin-1) restores this compound sensitivity in resistant breast cancer cells. tandfonline.com Similarly, pharmacological inhibitors of autophagy, such as 3-methyladenine (B1666300) (3-MA) and chloroquine (B1663885) (CQ), enhance this compound-induced cell death in resistant cells. nih.govtandfonline.comoncotarget.com Research also indicates that this compound-resistant cells have higher levels of autophagy-related proteins like LC3 and Beclin-1 compared to sensitive cells. nih.gov This evidence collectively demonstrates that autophagy is a key driver of acquired resistance, and targeting this pathway offers a promising strategy to overcome it. nih.govtandfonline.comnih.gov

Metabolic Reprogramming in Resistant Cells

A hallmark of cancer, metabolic reprogramming, is also a crucial factor in the development of this compound resistance. researchgate.netnih.gove-century.us this compound-resistant breast cancer cells (TamR-BCCs) display a significantly altered metabolic phenotype compared to their sensitive counterparts, allowing them to sustain growth and proliferation despite treatment. nih.govmdpi.com This involves fundamental shifts in major energy-producing pathways. researchgate.net

Altered Metabolic Pathways (e.g., Warburg Effect, Citric Acid Cycle)

One of the most prominent metabolic alterations in this compound-resistant cells is a shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. e-century.usnih.govdoi.org Unlike normal cells, which primarily use mitochondrial oxidative phosphorylation to generate ATP in the presence of oxygen, cancer cells, including this compound-resistant ones, preferentially convert glucose into lactate. nih.govyoutube.comyoutube.com This process, while less efficient in terms of ATP yield per molecule of glucose, provides a rapid supply of energy and generates metabolic intermediates essential for the synthesis of nucleotides, amino acids, and lipids needed for rapid cell division. youtube.comyoutube.com

This compound-resistant cells show increased expression of key glycolytic enzymes and transporters, such as glucose transporter 1 (GLUT1) and hexokinase-2. researchgate.net This enhanced glycolysis leads to a higher extracellular acidification rate (ECAR). nih.gov Concurrently, there is evidence of a suppressed or altered tricarboxylic acid (TCA) or citric acid cycle. e-century.usnih.gov For example, some studies report a downregulation of the TCA cycle in resistant cells, leading to an accumulation of lactate. nih.gov This metabolic rewiring, favoring glycolysis over oxidative phosphorylation, is a key adaptation that supports the resistant phenotype. researchgate.nete-century.us

Dysregulation of Key Metabolites

The metabolic reprogramming in this compound-resistant cells results in a distinct metabolite profile. e-century.usnih.gov Untargeted metabolomic analyses have identified numerous metabolites that are significantly altered, reflecting the underlying pathway shifts. e-century.usnih.govdoi.org

Key dysregulated metabolic pathways include glutamate (B1630785) and glutathione (B108866) metabolism, fatty acid oxidation, and the glucose-alanine cycle. e-century.usnih.govdoi.org For instance, this compound-resistant cells often show increased levels of metabolites involved in choline (B1196258) metabolism, such as phosphocholine, which is associated with cancer cell aggressiveness. nih.gov In contrast, other metabolites are found to be downregulated.

The table below summarizes some of the key metabolites found to be dysregulated in this compound-resistant MCF-7 cells compared to sensitive cells.

Metabolite Status Examples of Dysregulated Metabolites Associated Pathway
Upregulated N-acetyl-D-glucosamine, Lysine, Uracil, Tyrosine, Alanine, Lactate, Glycine, Phosphocholine. e-century.usnih.govGlycolysis, Amino Acid Metabolism, Choline Metabolism. e-century.usnih.gov
Downregulated Hydroxyproline, Glutamine, N-acetyl-L-aspartic acid, Threonic acid, Pyroglutamic acid, Oxoglutaric acid, Myo-inositol. e-century.usAmino Acid Metabolism, Citric Acid Cycle. e-century.us

This dysregulation of key metabolites not only provides the necessary building blocks for proliferation but also contributes to redox balance and cell survival under the stress of this compound therapy. nih.govdoi.org

Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells, which are typically stationary and adhere to one another, undergo a transformation to gain the characteristics of mesenchymal cells. youtube.comyoutube.com This includes increased migratory capacity, invasiveness, and resistance to apoptosis. youtube.com In the context of cancer, EMT is strongly implicated in tumor progression, metastasis, and the development of drug resistance. nih.govnih.gov

Studies have demonstrated that this compound-resistant breast cancer cells often exhibit features of EMT. nih.gov This transition involves a complex interplay of signaling pathways and transcription factors that lead to a profound change in cell phenotype. For instance, this compound-resistant MCF-7 cells, a common line of breast cancer cells used in research, morphologically change to a fibroblastic phenotype, in contrast to the epithelial-like appearance of their this compound-sensitive counterparts. nih.gov

Key molecular changes associated with EMT in this compound resistance include the downregulation of epithelial markers and the upregulation of mesenchymal markers.

Key Molecular Changes in EMT-Mediated this compound Resistance

Marker Type Marker Name Change in Expression Role in EMT & Resistance
Epithelial Marker E-cadherin Decreased Loss of this cell-adhesion molecule weakens cell-cell junctions, a hallmark of EMT. youtube.comnih.gov
Mesenchymal Marker N-cadherin Increased Promotes cell motility and invasion. nih.gov
Mesenchymal Marker Vimentin Increased A key cytoskeletal protein in mesenchymal cells, contributing to their migratory ability. nih.gov
Transcription Factor Snail Increased A primary driver of EMT that represses E-cadherin expression. nih.govnih.gov
Transcription Factor Twist Increased Another key transcription factor that promotes the EMT process. nih.gov
Signaling Pathway NOTCH4/STAT3 Upregulated This pathway has been shown to play a vital role in the EMT process, thereby inhibiting the therapeutic effect of this compound. nih.gov

Research has shown that targeting the molecules that drive EMT can be a strategy to overcome this compound resistance. For example, inhibiting the transcription factors Snail and Twist has been found to reverse the EMT phenotype and reduce this compound resistance in breast cancer cells. nih.gov Similarly, the use of EGFR inhibitors like gefitinib (B1684475) can decrease this compound resistance by downregulating these same transcription factors. nih.gov

Role of Cancer Stem Cells

Cancer Stem Cells (CSCs) are a small subpopulation of cells within a tumor that possess characteristics similar to normal stem cells, specifically the ability to self-renew and differentiate into various cell types. wjarr.com These cells are considered a driving force behind tumor initiation, metastasis, and recurrence. nih.govnih.gov Growing evidence indicates that CSCs play a crucial role in acquired resistance to therapies, including this compound. wjarr.comresearchgate.net

In tumors that develop resistance to this compound, the population of breast cancer stem cells (BCSCs) often expands. wjarr.com While the bulk of tumor cells may be eliminated by the treatment, the resistant CSCs can survive and regenerate the tumor. nih.gov this compound-resistant MCF-7 cells have been shown to possess enhanced CSC-like properties, including increased ability to form mammospheres (clusters of cells enriched in stem-like cells) and higher tumorigenicity when implanted in animal models. nih.gov

This enhanced stemness is accompanied by the upregulation of specific pluripotency markers.

Key Markers and Pathways in CSC-Mediated this compound Resistance

Category Name Role in Resistance
Stem-Cell Marker SOX-2 Increased expression in this compound-resistant cells. nih.gov
Stem-Cell Marker OCT-4 Increased expression in this compound-resistant cells. nih.gov
Stem-Cell Marker CD133 Increased expression in this compound-resistant cells. nih.gov
Signaling Pathway Wnt/β-catenin Implicated in promoting BCSC expansion and this compound resistance. researchgate.net
Signaling Pathway Notch Involved in BCSC-mediated resistance to this compound. researchgate.net
Signaling Pathway PI3K/PTEN/AKT/mTOR Alterations in this pathway contribute to this compound resistance through BCSC expansion. researchgate.net

The enrichment of CSCs during anti-estrogen therapy is a central factor in the development of drug resistance. wjarr.com These cells can evade treatment and lead to cancer recurrence, making them a critical target for developing more effective and lasting cancer therapies. nih.gov

Epigenetic Modifications (e.g., DNA Methylation, Histone Deacetylation)

Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence. mdpi.com These modifications, which include DNA methylation and histone modifications, play a significant role in the development of this compound resistance by regulating the activity of genes involved in the estrogen receptor (ER) signaling pathway and other critical cellular processes. mdpi.comnih.gov

DNA Methylation: This process involves the addition of a methyl group to DNA, typically at cytosine bases, which often leads to gene silencing. mdpi.comnih.gov In the context of this compound resistance, altered DNA methylation patterns have been observed. For instance, hypermethylation of the ESR1 gene, which codes for Estrogen Receptor alpha (ERα), can lead to reduced ERα expression. nih.gov This diminishes the target for this compound, rendering the drug ineffective. DNA methylation can also influence the tumor microenvironment and affect genes related to cell adhesion and invasion. nih.gov

Histone Deacetylation: Histones are proteins that package DNA into a compact structure called chromatin. youtube.com The tightness of this packaging influences whether genes can be accessed for transcription. mdpi.com Histone acetylation, catalyzed by histone acetyltransferases (HATs), generally leads to a more "open" chromatin structure and gene activation. youtube.com Conversely, histone deacetylases (HDACs) remove acetyl groups, resulting in a "closed" chromatin structure and gene repression. nih.govyoutube.com

In this compound resistance, the balance between HATs and HDACs is often dysregulated. nih.gov The recruitment of HDACs to a this compound-bound ER complex can enhance the drug's antagonistic effects. mdpi.com However, an absence of HDAC recruitment can result in drug resistance. mdpi.com Overexpression of certain proteins, like Bcl-2, driven by epigenetic changes can also contribute to resistance. nih.gov Consequently, HDAC inhibitors are being investigated as a therapeutic strategy to re-sensitize hormone-resistant tumors to this compound by reversing these epigenetic changes. nih.govmdpi.com

Summary of Epigenetic Modifications in this compound Resistance

Modification Type Mechanism Effect on Gene Expression Consequence for this compound Therapy
DNA Methylation Hypermethylation of the ESR1 gene promoter. Silencing/Reduced Expression of ERα. nih.gov Loss or reduction of the drug's molecular target. nih.gov
Histone Deacetylation Altered activity of Histone Deacetylases (HDACs). Repression of genes that inhibit cell growth or promote apoptosis. mdpi.comnih.gov Failure of this compound to inhibit cancer cell proliferation. mdpi.com

| Histone Acetylation | Altered activity of Histone Acetyltransferases (HATs). | Dysregulation of transcription factors and heat shock proteins. nih.gov | Contributes to the development of drug resistance. nih.gov |

Understanding these epigenetic mechanisms provides insight into novel strategies for overcoming this compound resistance, such as combining this compound with epigenetic-targeting drugs like HDAC inhibitors. mdpi.commdpi.com

Preclinical and Clinical Research Applications of Tamoxifen Citrate Beyond Breast Cancer

Investigational Uses in Other Malignanciesresearchgate.netnih.govglioblastomamultiforme.it

Hepatocellular Carcinomanih.gov

The investigation of tamoxifen (B1202) in hepatocellular carcinoma (HCC) has yielded conflicting results. ffcd.frnih.gov While some preclinical studies suggested that this compound could inhibit the growth of HCC, clinical trials have not consistently demonstrated a survival benefit. nih.govresearchgate.net

A large multicenter randomized controlled trial assessing high-dose this compound in patients with inoperable HCC found no improvement in survival. ffcd.frresearchgate.net In fact, the study suggested a negative impact on survival with increasing doses. researchgate.net A 2024 Cochrane review concluded that based on low- and very low-certainty evidence, the effects of this compound on all-cause mortality and disease progression in adults with advanced HCC could not be established. nih.govcochrane.org The inconsistency in findings may be related to the estrogen receptor (ER) status of the tumors, as most HCCs are ER-negative. researchgate.net Other proposed mechanisms of action in HCC, independent of the estrogen receptor, include the inhibition of protein kinase C (PKC). nih.gov

Long-term this compound therapy has been associated with the development of fatty liver (steatosis) and, in some cases, more severe conditions like steatohepatitis. nih.govnih.gov

Glioblastomaresearchgate.netnih.govglioblastomamultiforme.it

The rationale for using this compound in glioblastoma, an aggressive brain tumor, stems from its ability to inhibit protein kinase C (PKC), an enzyme involved in cell proliferation, independent of its anti-estrogenic properties. glioblastomamultiforme.itnih.gov Preclinical studies demonstrated that this compound could suppress DNA synthesis and cell growth in cultured human glioma cells. nih.gov

Early clinical trials in patients with recurrent malignant gliomas showed some promise. One study reported that high-dose oral this compound resulted in tumor regression in some patients and stabilized the disease in others. glioblastomamultiforme.itvirtualtrials.org The median survival from the start of this compound treatment was reported as 7.2 months for glioblastoma and 16 months for anaplastic astrocytoma. glioblastomamultiforme.itvirtualtrials.org Another preliminary study involving patients with recurrent, progressive malignant gliomas who had failed other treatments found a median survival of 17 weeks from the onset of this compound therapy. nih.gov

More recent preclinical research has explored this compound's potential to overcome resistance to the standard chemotherapy agent, temozolomide. nih.gov Studies have shown that this compound can induce cell death (apoptosis) in temozolomide-resistant glioma cells by inhibiting mitochondrial complex I. nih.gov

Table 2: Selected Clinical Studies of this compound in Glioblastoma

Study Reference Patient Population Key Findings
Couldwell et al. (1996) nih.gov Recurrent, progressive malignant gliomas Median survival of 17 weeks from initiation of this compound.
Musella Foundation Summary glioblastomamultiforme.itvirtualtrials.org Recurrent malignant gliomas Tumor regression in 25% and stabilization in 20% of patients. Median survival of 7.2 months for glioblastoma.

Lung and Liver Cancerresearchgate.netglioblastomamultiforme.it

As discussed in the hepatocellular carcinoma section, the use of this compound for liver cancer has been extensively studied, but with largely inconclusive or negative results in major clinical trials. ffcd.frresearchgate.netnih.gov Long-term this compound use has also been linked to an increased risk of fatty liver disease. nih.gov

Melanomanih.gov

The role of this compound in melanoma has been a subject of debate. researchgate.net Early preclinical data indicated that this compound could induce cell death in malignant melanoma cells and potentially enhance the effects of chemotherapy drugs like cisplatin. researchgate.net Some proposed mechanisms include the inhibition of protein kinase C and the modulation of calcium channels. researchgate.net

Certain Lymphomasnih.gov

The investigation of this compound in lymphomas is less extensive than in other cancers. The rationale for its use is often linked to its immunomodulatory effects and its ability to inhibit protein kinase C. Research in this area is still in the early preclinical stages, and significant clinical data is not yet available.

Gastric Cancerresearchgate.net

Another study investigating the link between this compound use for breast cancer and the subsequent development of gastric adenocarcinoma did not find an increased risk of the intestinal type of gastric cancer among this compound users. nih.gov However, it did note that this compound users had a shorter time between their breast cancer diagnosis and the development of gastric adenocarcinoma, suggesting a potential role in accelerating tumor progression. nih.gov

Therapeutic Potential in Non-Oncological Conditions

The unique profile of this compound citrate (B86180) has led to investigations into its utility for managing several non-cancerous medical conditions. Research has focused on its effects on bone metabolism, reproductive health, and endocrine functions.

Osteoporosis Management

This compound citrate's tissue-selective estrogenic activity is central to its potential role in managing osteoporosis. In bone tissue, it acts as an estrogen receptor (ER) agonist, mimicking the bone-protective effects of estrogen. wikipedia.org This action helps to inhibit osteoclasts, the cells responsible for bone breakdown, thereby preventing bone loss. wikipedia.org

Conversely, other research has noted that the 5-year rate of osteoporotic fracture for patients treated with this compound was 6.9%. nih.gov This was not significantly different from the 7.5% rate observed with aromatase inhibitors, a class of drugs known to have a higher incidence of osteoporosis compared to this compound. nih.gov The initial results of the Study of this compound and Raloxifene (STAR) also showed that both drugs, known SERMs, protect bone health. wisc.edu

Table 1: Age-Stratified Risk of Osteoporosis and Fractures with this compound Use
Age GroupConditionHazard Ratio (HR)95% Confidence Interval (CI)Significance
< 40 yearsOsteoporosis1.240.85–1.82Not Significant
< 40 yearsOsteoporotic Fracture8.150.36–186.70Not Significant
40–49 yearsOsteoporosis0.740.65–0.84Significant Decrease
40–49 yearsOsteoporotic Fracture0.490.31–0.76Significant Decrease
Data derived from a nationwide study on premenopausal breast cancer survivors. nih.gov

Infertility (Ovulation Induction)

A prospective study directly comparing the two drugs in women with polycystic ovary syndrome (PCOS) reported ovulation rates of 66.6% in the this compound group and 70% in the clomiphene citrate group, a difference that was not statistically significant. jri.irnih.gov This study also noted that while pregnancy rates were similar, endometrial thickness was significantly greater in the this compound group, which may suggest a more favorable environment for implantation. jri.irnih.gov

However, for women with PCOS who are resistant to or have failed treatment with clomiphene citrate, the utility of this compound may be limited. One prospective study found that while this compound induced ovulation in 56% of these women, no clinical pregnancies occurred during the study period, leading researchers to conclude it was not a useful agent for this specific patient cohort. fertilityscienceresearch.org

Table 2: Comparison of this compound and Clomiphene Citrate for Ovulation Induction in PCOS
ParameterThis compound GroupClomiphene Citrate GroupP-Value
Ovulation Rate66.6%70%0.715 (Not Significant)
Pregnancy Rate (per treatment cycle)14.81%14%>0.05 (Not Significant)
Pregnancy Rate (per ovulatory cycle)22.22%20%>0.05 (Not Significant)
Endometrial ThicknessSignificantly Greater-<0.05 (Significant)
Data from a prospective cohort study comparing the efficacy of the two drugs. jri.irnih.gov

Menstrual Disorders

Research into this compound citrate's effect on the female reproductive system has shown it can significantly influence menstrual patterns. For premenopausal women, this compound use can lead to irregular periods or amenorrhea (the absence of menstruation). mantacares.com This occurs because this compound, by blocking estrogen receptors, can disrupt the normal hormonal regulation of the menstrual cycle. mantacares.com

A key study investigated the relationship between menstrual status and hormone levels in premenopausal breast cancer patients taking this compound. rug.nlnih.gov The research revealed a significant "disconnection between clinical and endocrinologic menopause," where the cessation of periods did not reliably indicate a true menopausal state. rug.nlnih.gov In this study, amenorrhea was an incorrect predictor of menopausal status in 35% of the measurements taken. rug.nlnih.govresearchgate.net The study concluded that in premenopausal patients, this compound exerts a predominantly antiestrogenic effect on the endometrium. rug.nlnih.gov

Pituitary Function Testing

This compound's influence extends to the pituitary gland, where it has been shown to modulate hormone secretion. In vitro research using immature lamb pituitary cell cultures demonstrated that this compound has a direct, dose-related inhibitory effect on the release of Growth Hormone (GH). nih.gov This effect was observed on both basal and stimulated GH release, leading to the hypothesis that this compound may lower serum levels of insulin-like growth factor I (IGF-I) by acting directly on the pituitary. nih.gov

Further research on pituitary adenoma cells has supported these findings. A 2022 study showed that this compound inhibited the proliferation of GH3 and AtT-20 pituitary adenoma cells and significantly reduced their secretion of Growth Hormone (GH) and Adrenocorticotropic Hormone (ACTH), respectively. mdpi.com The mechanism was found to involve the induction of apoptosis (programmed cell death) and inhibition of cell migration. mdpi.com

Additionally, a systematic review has highlighted the potential of this compound as an adjuvant therapy for dopamine (B1211576) agonist-resistant prolactinomas. The review, analyzing data from 22 patients, found that 90.9% responded positively to this compound, with a mean reduction in prolactin levels of 57.4%. nih.gov These findings suggest this compound could be considered for controlling both hormone secretion and tumor size in these challenging cases. nih.gov

Table 3: Efficacy of this compound in Dopamine Agonist-Resistant Prolactinomas
Outcome MeasureFinding
Total Patients Analyzed22
Positive Response Rate90.9% (20 patients)
Mean Prolactin Level Reduction57.4%
Normalization of Prolactin45.5% (10 patients)
Tumor Size Regression/Stability18.2% (4 patients)
Data from a systematic review of seven studies. nih.gov

Research in Novel Therapeutic Strategies

Beyond exploring new indications, research has also focused on innovative methods to deliver this compound citrate more effectively. Nanotechnology has emerged as a key strategy to overcome some of the compound's limitations, such as poor water solubility and potential toxicity. nih.gov

Nanotechnology-Based Drug Delivery Systems

The primary goal of using nanotechnology for this compound delivery is to enhance its therapeutic efficacy while minimizing off-target effects. nih.gov By encapsulating this compound molecules within nanoscaled carriers, researchers aim to improve solubility, protect the drug from degradation, prolong its circulation time, and enable sustained release. nih.govnih.gov This approach may allow for the delivery of smaller, more consistent concentrations of the drug directly to target sites. nih.gov

A variety of nano-enabled systems have been fabricated and studied for this compound delivery:

Liposomes: These spherical phospholipid vesicles can encapsulate hydrophobic drugs like this compound within their lipid bilayer, protecting them from degradation and enabling sustained release. nih.gov

Protein-Based Nanoparticles: Water-soluble proteins such as serum albumin can be used as nanocarriers to overcome the poor solubility of this compound in aqueous solutions. nih.gov

Silica (B1680970) Nanoparticles (SNPs): Inorganic nanocarriers, including mesoporous and nonporous silica nanoparticles, have been studied as a delivery system for hydrophobic anticancer agents like this compound. nih.gov

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems are designed to improve the oral delivery of this compound by forming a nanoemulsion in the gastrointestinal tract, which can circumvent issues of poor solubility and enzymatic degradation. researchgate.net One study developed a SNEDDS with a mean globule size of 150 nm that showed significantly higher drug release than a standard suspension. researchgate.net

Polymeric Nanostructures: Biodegradable polymers like poly (D, L-lactide-co-glycolide) (PLGA) have been used to create nanostructures for this compound. researchgate.net In one study, these TAM-loaded PLGA constructs were found to be safe and biocompatible with human red blood cells. researchgate.net

Liquid Crystalline Nanoparticles (LCNPs): Advanced systems using layer-by-layer technology have been developed to co-deliver this compound and other therapeutic agents, such as resveratrol, within a single nanoparticle. mdpi.com

Table 4: Overview of Researched Nanotechnology-Based Delivery Systems for this compound
Nanocarrier TypeComposition/SystemPrimary Research ObjectiveReference
LiposomesPhospholipid bilayersProtect drug from degradation, prolong circulation, sustained release nih.gov
Polymeric NanostructuresPoly (D, L-lactide-co-glycolide) (PLGA)Improve solubility, reduce toxicity, ensure biocompatibility researchgate.net
Silica NanoparticlesMesoporous (NH2-SBA-15) and nonporous silicaDeliver a hydrophobic drug, study release profile nih.gov
SNEDDSOil, surfactant, and co-surfactant mixtureImprove oral bioavailability, overcome poor solubility and degradation researchgate.net
Liquid Crystalline Nanoparticles (LCNPs)Lipid-based system with chitosan (B1678972) and hyaluronic acid layersDual delivery of this compound and Resveratrol mdpi.com
Enhanced Targeting and Reduced Systemic Toxicity

Nanoformulations can exploit the unique characteristics of the tumor microenvironment for selective drug delivery. nih.gov For instance, the enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage, is a key mechanism leveraged by these systems. nih.gov Various types of nano-enabled systems, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and nanostructured lipid carriers (NLCs), have been developed to carry and deliver this compound citrate with high accuracy and minimal off-target effects. nih.gov

These nanocarriers can also protect the hydrophobic this compound molecules from degradation by macrophages during circulation, prolonging their presence in the bloodstream and ensuring that a sufficient concentration reaches the tumor site. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with specific ligands, such as folic acid, to actively target receptors that are overexpressed on the surface of cancer cells. This active targeting strategy further enhances the specificity of drug delivery. researchgate.net

Research has demonstrated that this compound-loaded nanoparticles can achieve high drug loading, sustained release kinetics, and high cellular uptake in cancer cell lines. nih.gov For example, a study on oxidized graphene nanoribbons (OGNRs) decorated with folic acid and loaded with this compound citrate showed preferential cellular internalization by breast cancer cells compared to non-targeted nanoribbons. researchgate.net In vivo pharmacokinetic studies have also suggested that loading the drug onto such nanocarriers can significantly reduce premature drug release in the systemic circulation, thereby enhancing the drug's availability at the target site. researchgate.net

Self-nanoemulsifying drug delivery systems (SNEDDS) represent another advanced formulation strategy. nih.govresearchgate.net These systems are isotropic mixtures of oil, surfactant, cosurfactant, and drug that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. researchgate.net SNEDDS can improve the oral efficacy of poorly water-soluble drugs like this compound citrate by enhancing their solubility and protecting them from enzymatic degradation. nih.gov An optimized SNEDDS formulation of this compound citrate demonstrated a mean globule size of 150 nm and significantly higher drug release compared to a drug suspension. nih.gov

The development of these advanced formulations holds significant promise for improving the therapeutic index of this compound citrate by enhancing its targeted delivery and reducing its systemic toxicity.

Table 1: Examples of Nanoformulations for Enhanced this compound Citrate Delivery

Nanoformulation TypeKey FeaturesInvestigated ApplicationReference
Oxidized Graphene Nanoribbons (OGNRs) Decorated with folic acid for active targeting.Breast Cancer Therapy researchgate.net
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) Improves oral bioavailability and protects from degradation.Oral Breast Cancer Treatment nih.govresearchgate.net
Polymeric Nanoparticles High drug loading and sustained release.Breast Cancer Therapy nih.gov
Solid Lipid Nanoparticles (SLNs) Prolonged release and potential to overcome resistance.Breast Cancer Therapy nih.gov
Liposomes Cationic liposome-PEG-polyethylenimine (PEI) complex for transdermal release.Localized Breast Cancer Therapy nih.gov
Controlled Release Formulations

Controlled release formulations of this compound citrate are designed to maintain a therapeutic drug concentration at the target site for an extended period, thereby improving efficacy and patient compliance while reducing the frequency of administration. houstonmethodist.orgnih.gov These formulations are engineered to release the drug in a sustained or triggered manner, often in response to specific physiological cues such as pH. nih.gov

Nanoparticulate systems are at the forefront of controlled release technologies for this compound citrate. nih.gov For instance, nanoparticles prepared from natural polysaccharides like guar (B607891) gum have been shown to provide sustained release of the drug. nih.gov In one study, this compound citrate-loaded guar gum nanoparticles, crosslinked with glutaraldehyde, exhibited a sustained release profile in vitro. nih.gov The release mechanism was found to be dependent on both time and diffusion. nih.gov Importantly, in vivo studies in mice demonstrated that these nanoparticles led to a maximum uptake of the drug by mammary tissue 24 hours after administration, highlighting their potential for passive targeting. nih.gov

The pH-sensitive release is another key strategy employed in controlled release formulations. nih.gov Given that the tumor microenvironment is often more acidic than normal tissues, nanoparticles can be designed to release their drug payload preferentially in this acidic milieu. nih.gov This approach not only enhances the drug concentration at the tumor site but also minimizes its release in healthy tissues, further reducing systemic side effects.

Self-nanoemulsifying drug delivery systems (SNEDDS) also contribute to controlled release. nih.gov An optimized SNEDDS formulation of this compound citrate showed significantly higher and more sustained drug release compared to a simple drug suspension. nih.gov Similarly, stable this compound-loaded liposomal formulations have been synthesized that achieved a sustained release, with 50% of the drug released within three hours and 95% after 30 hours in in vitro experiments. nih.gov

A nanochannel Delivery System (nDS) has also been investigated for the controlled and sustained local release of this compound in mammary tissue. houstonmethodist.org This implantable device demonstrated the ability to sustain the release of this compound for two months in vitro. houstonmethodist.org In vivo studies in rats showed that the nDS implant maintained relevant plasma concentrations of the drug over several months, with reduced systemic toxicity compared to oral administration. houstonmethodist.org

Layer-by-layer (LbL) nanoparticles, constructed with alternating layers of positively and negatively charged polymers, offer another sophisticated method for controlled drug release. mdpi.com A study involving LbL nanoparticles loaded with both this compound and Resveratrol demonstrated a pH-dependent release profile. mdpi.com A lower release was observed at physiological pH (around 7.4), while release was accelerated at the acidic pH typical of the tumor microenvironment (around 5.0). mdpi.com This pH-responsive behavior facilitates the targeted delivery of the drugs to cancer cells. mdpi.com

These diverse controlled release strategies underscore the significant efforts being made to optimize the therapeutic delivery of this compound citrate, aiming for improved treatment outcomes and a better quality of life for patients.

Table 2: Characteristics of Controlled Release Formulations for this compound Citrate

Formulation TypeRelease MechanismKey FindingsReference
Guar Gum Nanoparticles Time-dependent and diffusion-controlled.Sustained release and enhanced uptake in mammary tissue. nih.gov
pH-Sensitive Nanoparticles Triggered by the acidic tumor microenvironment.Preferential drug release at the tumor site. nih.gov
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) Enhanced dissolution and diffusion.Significantly higher and more sustained release than drug suspension. nih.gov
Liposomes Sustained diffusion from the lipid bilayer.95% drug release over 30 hours in vitro. nih.gov
Nanochannel Delivery System (nDS) Sustained diffusion from an implantable device.Sustained release for up to two months in vitro and several months in vivo. houstonmethodist.org
Layer-by-Layer (LbL) Nanoparticles pH-dependent release.Accelerated release in acidic conditions, mimicking the tumor microenvironment. mdpi.com

Combination Therapies to Overcome Resistance

Drug resistance remains a significant challenge in cancer therapy. To address this, researchers are exploring combination therapies that pair this compound citrate with other agents to enhance its efficacy and overcome resistance mechanisms.

Combination with Chemotherapeutic Agents (e.g., 5-fluorouracil)

Combining this compound citrate with traditional chemotherapeutic agents is a well-established approach. A randomized placebo-controlled study evaluated the effect of adjuvant this compound following chemotherapy that included 5-fluorouracil (B62378) in premenopausal women with early breast cancer. nih.gov The results showed an improved disease-free survival at 5 years for the group receiving this compound after chemotherapy. nih.gov This suggests a synergistic or additive effect when this compound is used in sequence with cytotoxic drugs like 5-fluorouracil. nih.gov

Strategies Targeting Autophagy

Autophagy, a cellular self-degradation process, can play a dual role in cancer, sometimes promoting survival and contributing to drug resistance. Targeting autophagy is therefore being explored as a strategy to enhance the efficacy of anti-cancer drugs. While the specific combination of this compound citrate with autophagy-targeting strategies was not detailed in the provided search results, it represents a rational therapeutic approach currently under investigation in the broader context of overcoming cancer drug resistance.

Repurposing of this compound Citrate

Beyond its primary use in breast cancer, this compound citrate is being investigated for other therapeutic applications, a process known as drug repurposing.

This compound has been studied for its potential role in treating bipolar disorder. wikipedia.org This is thought to be due to its inhibitory effect on protein kinase C (PKC), an enzyme involved in cellular signaling pathways that are implicated in the pathophysiology of bipolar disorder. wikipedia.org

In the field of reproductive medicine, this compound is used for ovulation induction to treat infertility in women with anovulatory disorders. wikipedia.org It is also used to improve fertility in men by increasing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn boosts testicular testosterone (B1683101) production. wikipedia.org

Furthermore, this compound has been used in the management of Albright syndrome, a rare genetic disorder that affects the bones, skin, and endocrine system. wikipedia.org

The repurposing of this compound citrate for these and potentially other conditions highlights the diverse pharmacological effects of this compound and the ongoing efforts to expand its therapeutic utility.

Future Directions in Tamoxifen Citrate Research

Identification of Novel Biomarkers for Response and Resistance

A critical area of ongoing research is the discovery and validation of biomarkers that can predict a patient's response to tamoxifen (B1202) and identify those who are likely to develop resistance. This would allow for more tailored treatment strategies from the outset.

The search for reliable biomarkers has moved beyond single-gene analyses to encompass broader genomic and proteomic signatures. Researchers are investigating complex patterns of gene and protein expression that are associated with this compound efficacy.

Recent studies have identified specific protein signatures that can predict treatment outcomes. For instance, a four-protein signature has been shown to be predictive of outcomes in patients with recurrent breast cancer treated with this compound. Another study highlighted that low levels of the protein pERK in cancer-associated fibroblasts are associated with a lack of response to this compound. nih.govnews-medical.net Furthermore, quantitative proteomic analysis of this compound-resistant cells has revealed that the protein S100P may play a crucial role in conferring both resistance and enhanced cell motility.

Genomic investigations have pointed to alterations in the expression of estrogen receptors and the activation of alternative signaling pathways, such as those involving epidermal growth factor (EGF) and nuclear factor-kappa B (NF-κB), as contributors to this compound resistance.

Table 1: Selected Proteomic Biomarkers in this compound Resistance Research

BiomarkerAssociation with this compoundKey Research Finding
pERK ResistanceLow levels in cancer-associated fibroblasts are linked to poor response. nih.govnews-medical.net
S100P Resistance & MotilityFound to be critical in conferring this compound resistance and enhancing cell motility.
4-Protein Signature Treatment OutcomeA specific signature has been identified that predicts outcomes in recurrent breast cancer.
PDCD4 Treatment OutcomeAs part of a protein signature, it has been validated as a predictor of this compound treatment outcome.

This table is for informational purposes and is based on published research findings.

Metabolic reprogramming is a hallmark of cancer, and emerging evidence suggests that it plays a significant role in this compound resistance. Research in this area is focused on identifying metabolic biomarkers that can predict therapeutic response.

Studies have shown that this compound-resistant breast cancer cells exhibit distinct metabolic profiles. These changes include alterations in lipid metabolism, particularly involving the cholesterol pathway, and a shift towards glycolysis, a phenomenon known as the Warburg effect. nih.gov Comparative metabolomics have identified the upregulation of metabolites such as N-acetyl-D-glucosamine and lysine, and the downregulation of others like glutamine and myoinositol in this compound-resistant cells. nih.gov These findings suggest that targeting these metabolic pathways could be a viable strategy to overcome resistance.

Table 2: Key Metabolic Pathways and Metabolites in this compound Resistance

Metabolic Pathway/MetaboliteChange in this compound-Resistant CellsPotential Implication
Lipid Metabolism Altered, particularly cholesterol pathwayA central role in the development of resistance. nih.gov
Glycolysis (Warburg Effect) IncreasedA shift in energy production that supports cancer cell survival.
N-acetyl-D-glucosamine UpregulatedA potential biomarker for resistance. nih.gov
Lysine UpregulatedImplicated in the metabolic reprogramming of resistant cells. nih.gov
Glutamine DownregulatedReflects altered amino acid metabolism. nih.gov
Myoinositol DownregulatedA potential indicator of metabolic shifts in resistant tumors. nih.gov

This table is for informational purposes and is based on published research findings.

Development of Next-Generation SERMs and Related Compounds

To address the limitations of this compound, including the development of resistance, significant effort is being invested in the creation of next-generation Selective Estrogen Receptor Modulators (SERMs) and other related compounds with improved efficacy and safety profiles.

Newer SERMs, such as lasofoxifene (B133805) and bazedoxifene, are being investigated. Lasofoxifene is a non-steroidal SERM that binds with high affinity to both estrogen receptor alpha (ERα) and beta (ERβ), exhibiting antagonist effects in breast tissue. drugbank.comnih.govmedchemexpress.comwikipedia.orgcancer.gov Bazedoxifene has been shown to act as a pure ERα antagonist and can inhibit the growth of both this compound-sensitive and resistant tumors. meds.isnih.govaacrjournals.orgnih.gov

In addition to new SERMs, a class of compounds known as selective estrogen receptor degraders (SERDs) is gaining prominence. Oral SERDs like camizestrant (B1654347) and imlunestrant (B12423040) are in clinical development and have shown promise in overcoming resistance to traditional endocrine therapies. nih.govnih.govscienceopen.comascopost.comaacr.org These next-generation agents aim to provide more effective and durable responses in patients with advanced breast cancer.

Table 3: Comparison of Next-Generation SERMs and SERDs

CompoundClassKey FeatureClinical Development Status (as of late 2024)
Lasofoxifene SERMHigh affinity for both ERα and ERβ. drugbank.comnih.govmedchemexpress.comwikipedia.orgcancer.govMarketed in some regions for osteoporosis. wikipedia.org
Bazedoxifene SERMPure ERα antagonist activity; inhibits this compound-resistant growth. meds.isnih.govaacrjournals.orgnih.govApproved for osteoporosis, often in combination with conjugated estrogens.
Camizestrant SERDOral administration; shows benefit over fulvestrant (B1683766) in some studies. nih.govascopost.comPhase II/III clinical trials. nih.govascopost.com
Imlunestrant SERDOral, brain-penetrant; effective in some ESR1-mutated cancers. aacr.orgPhase III clinical trials. aacr.org

This table is for informational purposes and is based on published research findings and clinical trial information.

Personalized Medicine Approaches Based on Pharmacogenomics

The field of pharmacogenomics, which studies how genes affect a person's response to drugs, is central to personalizing this compound therapy. A major focus has been on the cytochrome P450 2D6 (CYP2D6) enzyme, which is crucial for metabolizing this compound into its active form, endoxifen (B1662132).

Genetic variations in the CYP2D6 gene can lead to different metabolizer phenotypes: poor, intermediate, normal, and ultrarapid metabolizers. Patients who are poor or intermediate metabolizers may not produce sufficient levels of endoxifen, potentially reducing the effectiveness of standard this compound doses. tandfonline.comtandfonline.comnih.gov

The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines that provide therapeutic recommendations based on a patient's CYP2D6 genotype. cpicpgx.orgmayoclinic.orgnih.govpharmgkb.org These guidelines suggest considering alternative therapies, such as aromatase inhibitors, for poor and some intermediate metabolizers. nih.govnih.gov Research has also explored dose escalation of this compound for these patients, with studies showing that increasing the dose can raise endoxifen levels, although the clinical benefit of this approach is still under investigation. tandfonline.comnih.govascopubs.orgnih.gov

Table 4: Summary of CPIC Recommendations for this compound Dosing Based on CYP2D6 Phenotype

CYP2D6 PhenotypeImplication for this compound MetabolismCPIC Therapeutic Recommendation
Ultrarapid Metabolizer Increased conversion to endoxifen.Initiate standard this compound dosing. nih.gov
Normal Metabolizer Expected therapeutic endoxifen concentrations.Initiate standard this compound dosing. nih.gov
Intermediate Metabolizer Reduced conversion to endoxifen.Consider alternative therapy (e.g., aromatase inhibitor). If contraindicated, consider a higher this compound dose. nih.govnih.gov
Poor Metabolizer Significantly reduced conversion to endoxifen.Recommend alternative therapy (e.g., aromatase inhibitor). nih.gov

This table is a simplified summary of the CPIC guidelines and is for informational purposes only. Clinicians should refer to the full, most current guidelines for detailed recommendations.

Exploration of ERα-Independent Mechanisms for Therapeutic Gain

While this compound's primary target is ERα, research is increasingly uncovering ERα-independent mechanisms that contribute to both its therapeutic effects and the development of resistance. A key player in this context is the G protein-coupled estrogen receptor (GPER), also known as GPR30.

GPER is a membrane-bound estrogen receptor that can be activated by this compound. nih.govspandidos-publications.comnih.govmdpi.commdpi.commdpi.com This activation can trigger downstream signaling pathways, such as the MAPK/ERK pathway, often through crosstalk with other receptors like the epidermal growth factor receptor (EGFR). nih.govnih.gov In some contexts, this GPER-mediated signaling can promote cell proliferation and survival, thereby contributing to this compound resistance. nih.govspandidos-publications.comnih.govmdpi.com Understanding these ERα-independent pathways is crucial, as it opens up new avenues for therapeutic intervention, potentially through the co-administration of drugs that inhibit these alternative signaling cascades. Further research is also looking into how this compound interacts with other membrane-initiated steroid signaling pathways. researchgate.netnih.govresearchgate.net

Research into Off-Target Interactions and Receptor Profiles

This compound and its metabolites can interact with a variety of molecular targets beyond the estrogen receptors, and these "off-target" interactions may contribute to both its therapeutic effects and its side effect profile.

One area of active investigation is this compound's interaction with neurotransmitter systems. Studies have shown that this compound can directly interact with the dopamine (B1211576) transporter (DAT), acting as an atypical dopamine reuptake inhibitor. wikipedia.orgnih.govumich.edunih.gov This interaction may have implications for its neurological effects.

Furthermore, this compound has been identified as a potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. This inhibition is independent of its estrogen receptor activity and may contribute to its anti-cancer effects in ways that are not yet fully understood. Research continues to map the full receptor and enzyme interaction profile of this compound to better understand its complex pharmacology. nih.gov

Q & A

Q. What are the primary molecular mechanisms of Tamoxifen citrate in estrogen receptor-positive breast cancer cells?

This compound citrate functions as a selective estrogen receptor modulator (SERM), competitively inhibiting estrogen binding to ERα/ERβ receptors in breast tissue. It also activates Hsp90 ATPase activity, enhancing chaperone function, which indirectly influences protein folding and stability. This dual mechanism suppresses estrogen-driven proliferation and induces apoptosis in ER+ cells .

Methodological Insight : To validate these mechanisms, researchers often use ER+ cell lines (e.g., MCF-7 or T47D) treated with this compound citrate at IC₅₀ concentrations (~1–3 µM). Western blotting for ERα degradation, Hsp90-client protein interactions, and apoptosis markers (e.g., cleaved caspase-3) are standard assays .

Q. What analytical methods are recommended for quantifying this compound citrate in bulk and co-formulated dosage forms?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Quality-by-Design (QbD) principles optimize parameters like mobile phase composition (e.g., acetonitrile:phosphate buffer) and column type (C18 reverse-phase). For co-formulations with drugs like quercetin, second-derivative UV spectrophotometry resolves overlapping peaks .

Q. Example Protocol :

  • Column: C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile phase: 65:35 v/v acetonitrile:phosphate buffer (pH 3.0)
  • Flow rate: 1.0 mL/min
  • Detection: 254 nm .

Q. How does this compound citrate influence autophagy and apoptosis in preclinical models?

This compound citrate induces autophagy via mTOR pathway inhibition and apoptosis through mitochondrial depolarization. In ER+ xenografts, combination therapies with autophagy inhibitors (e.g., chloroquine) enhance cytotoxicity. Researchers use LC3-II/Beclin-1 immunofluorescence and TUNEL assays to quantify these effects .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound citrate co-encapsulation with quercetin in nanospheres?

RSM employs central composite design (CCD) to model variables like polymer mass (PCL), stabilizer concentration (PVA), and solvent volume. For this compound citrate-quercetin co-encapsulation, quadratic models predict optimal conditions (e.g., 30 mg PCL, 2% PVA, 80 mL water) to achieve high encapsulation efficiency (53%) and nanoscale particle size (~205 nm). SEM and zeta potential analysis validate formulation stability .

Q. How do CYP2D6 polymorphisms and concomitant SSRIs influence this compound citrate’s metabolic efficacy?

CYP2D6 catalyzes this compound conversion to active metabolite endoxifen. Poor metabolizers (PMs) or co-administration with CYP2D6 inhibitors (e.g., paroxetine) reduce endoxifen plasma levels by 30–50%, compromising therapeutic efficacy. Advanced studies use pharmacokinetic modeling and genotyping (e.g., CYP2D6 allele analysis) to stratify patient responses in clinical trials .

Recommendation : Include CYP2D6 phenotyping in trial design and avoid CYP2D6 inhibitors in adjuvant therapy .

Q. What in vitro models demonstrate enhanced anti-proliferative effects of this compound citrate-loaded selenium nanoparticles (SeNPs-TAM)?

SeNPs-TAM synthesized via cold plasma exhibit spherical morphology (FE-SEM confirmed) and ~50 nm size. In REF and AMJ-13 cell lines, SeNPs-TAM show IC₅₀ values 2–3× lower than free this compound citrate. Synergistic effects are quantified via MTT assays and flow cytometry for apoptosis (Annexin V/PI staining) .

Q. How do this compound citrate nanolipid vesicles improve targeted delivery in hormone-resistant cancers?

Antibody-conjugated nanolipid vesicles (e.g., HER2-targeted) achieve 80% encapsulation efficiency. Zeta potential analysis (-25 mV) confirms colloidal stability. In HER2+ models, these vesicles enhance tumor accumulation (measured via fluorescence imaging) and reduce off-target toxicity compared to free drug .

Q. What statistical approaches resolve contradictions in this compound citrate clinical trial data (e.g., HR variability)?

Bayesian meta-analysis reconciles hazard ratio (HR) variability across trials. For example, re-analysis of Phase III data (n=2,980) using random-effects models accounts for heterogeneity in ER status, adjuvant therapies, and follow-up duration. Sensitivity analysis identifies confounders like CYP2D6 activity .

Tables for Key Data

Q. Table 1: Nanoparticle Formulation Comparisons

FormulationSize (nm)Encapsulation EfficiencyIC₅₀ (µM)Reference
SeNPs-TAM5095%0.5
PCL Nanospheres20553%1.2
Nanolipid Vesicles12080%0.8

Q. Table 2: CYP2D6 Inhibitor Impact on Endoxifen Levels

InhibitorEndoxifen ReductionClinical Relevance
Paroxetine50%Avoid
Fluoxetine40%Caution
Bupropion35%Monitor

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Tamoxifen

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